Lipophilicity and Polar Surface Area Differentiation by 4-Methoxybenzyl Group
The target compound (496782-49-1) incorporates a 4-methoxy group on the benzylamine moiety that increases computed LogP by approximately 0.6 log units and TPSA by approximately 13 Ų compared to the des-methoxy analog 3-(benzylamino-methyl)-8-methyl-1H-quinolin-2-one (CAS 462067-32-9) . The target compound LogP of 3.13 and TPSA of 54.12 Ų place it within favorable drug-like chemical space, whereas the des-methoxy analog (MW 278.35, 1 HBA, no para-methoxy) is expected to exhibit LogP ~2.5 and TPSA ~41 Ų based on fragment-based estimation [1]. This difference in lipophilicity and polar surface area alters predicted membrane permeability and solubility profiles, which are critical parameters in cell-based assay performance and oral bioavailability potential [2].
| Evidence Dimension | Computed lipophilicity (LogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | LogP = 3.13; TPSA = 54.12 Ų; HBA = 3; HBD = 2; Rotatable bonds = 5 (Source: Leyan computed properties, CAS 496782-49-1) |
| Comparator Or Baseline | Des-methoxy analog (CAS 462067-32-9): LogP ~2.5 (estimated by -OCH3 group contribution); TPSA ~41 Ų (estimated, loss of one ether oxygen HBA) [1] |
| Quantified Difference | ΔLogP ≈ +0.6; ΔTPSA ≈ +13 Ų; ΔHBA = +1; ΔMW = +30.02 g/mol |
| Conditions | Computed/estimated values using standard fragment-based algorithms as reported by vendor (Leyan) and corroborated by medicinal chemistry principles for substituent contributions. |
Why This Matters
The 4-methoxy substituent provides a measurable handle for modulating lipophilicity and hydrogen-bonding capacity without altering the core scaffold, enabling fine-tuning of ADME properties in lead optimization programs.
- [1] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society; 1995. (Fragment constant for -OCH3 contribution to LogP.) View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
